REACTION_CXSMILES
|
[CH:1]([C:18]1[CH:23]=[C:22]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:21]=[C:20]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:19]=1[OH:32])([C:3]1[CH:8]=[C:7]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:6]=[C:5]([C:13]([CH3:16])([CH3:15])[CH3:14])[C:4]=1[OH:17])[CH3:2].P(Cl)(Cl)Cl.Cl.C(C1C=CC=CC=1O)(C1C=CC=CC=1O)C.P1(Cl)OC2C(C(C)(C)C)=CC(C(C)(C)C)=CC=2C(C)C2C=C(C(C)(C)C)C=C(C(C)(C)C)C=2O1.P(Cl)([O-])[O-].[P:92]([F:95])([O-])[O-].N>C(Cl)Cl.N1C=CC=CC=1>[P:92]1([F:95])[O:17][C:4]2[C:5]([C:13]([CH3:16])([CH3:14])[CH3:15])=[CH:6][C:7]([C:9]([CH3:12])([CH3:10])[CH3:11])=[CH:8][C:3]=2[CH:1]([CH3:2])[C:18]2[CH:23]=[C:22]([C:24]([CH3:27])([CH3:26])[CH3:25])[CH:21]=[C:20]([C:28]([CH3:31])([CH3:30])[CH3:29])[C:19]=2[O:32]1
|
Name
|
|
Quantity
|
350 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
C(C)(C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)C1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O
|
Name
|
|
Quantity
|
83 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
375 g
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C1=C(C=CC=C1)O)C1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P1(OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O1)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
chlorophosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])Cl
|
Name
|
fluorophosphite
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a reaction vessel equipped with a turbine agitator and a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The stirred solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 22 hours
|
Duration
|
22 h
|
Type
|
ADDITION
|
Details
|
further dilute
|
Type
|
CUSTOM
|
Details
|
the reaction
|
Type
|
TEMPERATURE
|
Details
|
While still at reflux
|
Type
|
CUSTOM
|
Details
|
10 1/2 hours
|
Duration
|
0.5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mass was filtered
|
Type
|
CUSTOM
|
Details
|
to remove ammonium chloride
|
Type
|
TEMPERATURE
|
Details
|
The filtrate was heated
|
Type
|
DISTILLATION
|
Details
|
to distill out methylene chloride which
|
Type
|
ADDITION
|
Details
|
by adding isopropanol
|
Type
|
CUSTOM
|
Details
|
The temperature reached 81° C. at the end of the methylene chloride removal
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 30° C.
|
Type
|
CUSTOM
|
Details
|
giving a 50 weight percent solids slurry in isopropanol
|
Type
|
CUSTOM
|
Details
|
The solids were removed
|
Type
|
WASH
|
Details
|
the wet cake was washed with isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
P1(OC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)C2=C(C(=CC(=C2)C(C)(C)C)C(C)(C)C)O1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 223 g | |
YIELD: PERCENTYIELD | 80.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |